3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
CAS No.: 2320959-30-4
Cat. No.: VC7538812
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320959-30-4 |
|---|---|
| Molecular Formula | C18H19Cl2N3O |
| Molecular Weight | 364.27 |
| IUPAC Name | 3,4-dichloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C18H19Cl2N3O/c19-14-6-5-13(9-15(14)20)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24) |
| Standard InChI Key | AMFKKMOQBGFWEE-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)C4CC4 |
Introduction
The compound 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic molecule that combines a benzamide core with a pyrazole ring substituted with two cyclopropyl groups. This structure suggests potential applications in medicinal chemistry, given the presence of functional groups that can interact with biological targets.
Synthesis Overview
The synthesis of 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide would typically involve several steps, including the preparation of the pyrazole core and its subsequent functionalization. A common approach might involve:
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Preparation of 3,5-Dicyclopropyl-1H-pyrazole: This involves the reaction of suitable precursors to form the pyrazole ring with cyclopropyl substituents .
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Formation of the Ethyl Linker: Introduction of an ethyl linker to the pyrazole ring, potentially through alkylation reactions.
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Coupling with Benzamide Core: The final step would involve coupling the pyrazole-ethyl moiety with a 3,4-dichlorobenzamide core, possibly through amide bond formation.
Biological Activity
While specific biological activity data for 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is not available, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor ligands. The presence of a benzamide core and a substituted pyrazole ring suggests possible applications in medicinal chemistry, particularly in areas like anti-inflammatory or anticancer research .
Spectroscopic Characterization
Characterization of this compound would typically involve spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the structure.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify functional groups.
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